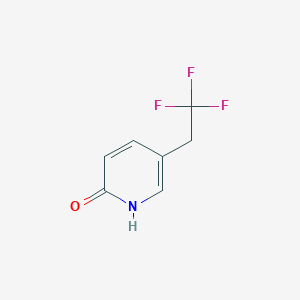

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C7H5BrF3NO . It is used in the field of chemistry for various purposes .

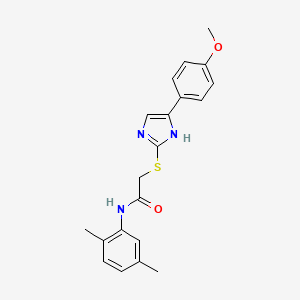

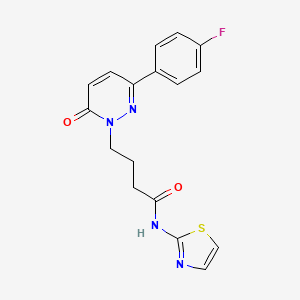

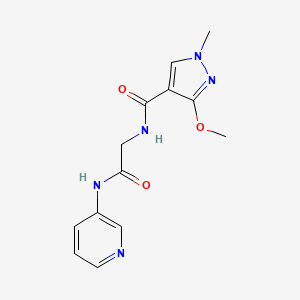

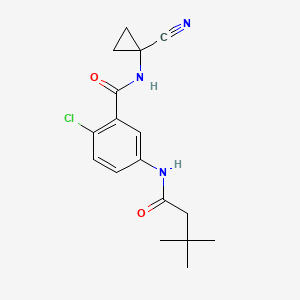

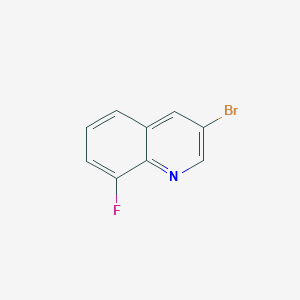

Molecular Structure Analysis

The molecular structure of “5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one” consists of a pyridinone ring with a trifluoroethyl group attached at the 5-position . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one” include a molecular weight of 256.02 g/mol . The boiling point is predicted to be 264.0±40.0 °C, and the density is predicted to be 1.637±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

The pyrimidine moiety in 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has been employed in designing novel heterocyclic compounds with potential biological activities. Researchers have synthesized a series of 2-(pyridin-2-yl)pyrimidine derivatives and evaluated their anti-fibrotic properties against immortalized rat hepatic stellate cells (HSC-T6) . Notably, some of these compounds exhibited better anti-fibrosis activity than existing drugs like Pirfenidone. For instance, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated promising IC50 values .

Antimicrobial Properties

Pyrimidine derivatives, including 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, have been investigated for their antimicrobial activity. These compounds may serve as potential agents against bacterial and fungal infections .

Antiviral Effects

Researchers have explored the antiviral potential of pyrimidine-based compounds. While specific studies on 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one are limited, its structural similarity to other pyrimidines suggests possible antiviral effects .

Antitumor Activity

Pyrimidine derivatives have been studied for their antitumor properties. Although direct evidence for 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is scarce, its pyrimidine core aligns with known antitumor compounds .

Collagen Prolyl 4-Hydroxylase Inhibition

Collagen prolyl 4-hydroxylases play a crucial role in collagen synthesis. Compounds like 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one may inhibit these enzymes, potentially impacting collagen production and fibrosis .

Privileged Structure in Medicinal Chemistry

The pyrimidine moiety is considered a privileged structure in medicinal chemistry. Researchers use it as a core scaffold to design libraries of novel heterocyclic compounds with diverse biological activities .

Direcciones Futuras

The future directions of “5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one” could involve further studies on its synthesis, chemical reactions, and potential biological activities. As mentioned, related compounds have shown promising anti-fibrotic activities , suggesting potential applications in medical and pharmaceutical research.

Propiedades

IUPAC Name |

5-(2,2,2-trifluoroethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)3-5-1-2-6(12)11-4-5/h1-2,4H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBALAAIWERIZPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2452440.png)

![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2452443.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-enamide](/img/structure/B2452446.png)

![4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2452447.png)

![methyl 5-ethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B2452450.png)

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2452459.png)